7-carboxy-N-allylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-prop-2-enylindole-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-4-3-5-10(11(9)13)12(14)15/h2-6,8H,1,7H2,(H,14,15) |
InChI Key |
VYFUFGKRYOXXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Carboxy N Allylindole and Analogous Indole Systems
Strategic Approaches to Indole (B1671886) Core Construction Relevant to Functionalized Systems
The creation of the indole ring system can be achieved through various strategies, with modern approaches focusing on catalytic efficiency and environmental sustainability.
Modern Catalytic Methods for Indole Ring Formation (e.g., Transition Metal-Catalyzed Cyclizations)
Transition metal catalysis has revolutionized indole synthesis, offering high efficiency and broad functional group tolerance. mdpi.com Palladium, rhodium, and copper catalysts are prominently used to construct the indole nucleus through various cyclization strategies. tandfonline.comresearchgate.net
One prevalent method involves the palladium-catalyzed cyclization of 2-alkynylanilines. thieme-connect.comthieme-connect.com This can be a two-step process initiated by a Sonogashira cross-coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. mdpi.com Alternatively, one-pot multicomponent reactions have been developed where components like 2-bromoanilines, alkynes, and chlorobenzenes are combined with a palladium catalyst to form substituted indoles in good to excellent yields. tandfonline.com
Rhodium catalysis has also been employed, for instance, in the cyclization of nitroarenes with alkynes using a rhodium-zinc system, which presents an economical and environmentally friendlier option. tandfonline.com Furthermore, copper-catalyzed methods, such as the Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, provide a modular assembly of indoles from aryl iodides and enamines. researchgate.net
A summary of representative transition metal-catalyzed indole syntheses is presented below.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium(0) / PPh₃ | 2-alkynyl azides, bromobenzene | Substituted indoles | Efficient and simple formation. tandfonline.com |
| Palladium-Copper | Amino aryl alkynes, CN source | Substituted indoles | Domino reaction with sequential addition. tandfonline.com |
| Rhodium-Zinc | Nitroarene, alkynes | Substituted indoles | Economical and environmentally friendly. tandfonline.com |
| Copper | Aryl iodides, enamines | Multisubstituted indoles | One-pot tandem Ullmann-type/C-H activation. researchgate.net |
Environmentally Conscious Synthetic Routes to Indoles
In line with the principles of green chemistry, significant efforts have been made to develop sustainable indole syntheses that minimize waste, use benign solvents, and reduce energy consumption. sioc-journal.cnopenmedicinalchemistryjournal.com These methods often replace conventional techniques that may require harsh conditions or toxic reagents. tandfonline.com
The use of eco-friendly solvents like water, polyethylene (B3416737) glycol (PEG), or low-melting mixtures is another key strategy. openmedicinalchemistryjournal.comrsc.org A Fischer indole synthesis has been successfully conducted in a melt of tartaric acid and dimethylurea, which acts as both the solvent and a biodegradable, recyclable catalyst. organic-chemistry.org This method tolerates sensitive functional groups and avoids hazardous reagents. organic-chemistry.org Electrochemically enabled indole construction represents another sustainable approach, often proceeding under external oxidant-free conditions. rsc.org Furthermore, multicomponent reactions in benign solvents like ethanol (B145695) can assemble the indole core from simple precursors without the need for a metal catalyst. rsc.org
Regioselective N-Functionalization Techniques
Introducing an allyl group onto the indole nitrogen (N-allylation) requires precise control to avoid competitive C3-allylation. Catalytic methods have been developed to achieve high N-selectivity.
Catalytic N-Allylation of Indoles and Indoline Precursors
Transition metal catalysis is central to achieving selective N-allylation of indoles. Palladium, iridium, and nickel complexes have been successfully employed for this transformation. rsc.orgnih.govresearchgate.net
Iridium-catalyzed N-allylation has been shown to be highly effective, providing excellent regioselectivity and, in asymmetric variants, high enantioselectivity. nih.govnih.gov These reactions can utilize linear allylic carbonates to produce branched N-allylindole products. nih.gov For instance, the reaction of various substituted indoles with tert-butyl cinnamyl carbonate in the presence of an iridium catalyst and a base like cesium carbonate yields N-allylated products with high selectivity. nih.gov
Palladium-catalyzed N-allylation often employs allylic acetates or alcohols as the allyl source. rsc.org A key challenge is overcoming the thermodynamic preference for C3-allylation. Strategies to promote N-selectivity include the use of specific ligand and solvent systems, such as a PEG-water system, which facilitates high yields of the N-allylated product. rsc.org Nickel catalysis offers a salt-free and selective alternative using allylic alcohols, where the choice of solvent, like DMSO, is crucial for controlling regioselectivity. researchgate.net
| Catalyst | Allyl Source | Key Features & Selectivity |
| Iridium (metallacyclic) | Achiral, acyclic allylic carbonates | High regioselectivity for N-allylation; provides enantioenriched products. nih.govnih.gov |
| Palladium | Allylic acetates in PEG-water | High yield of N-allylated indoles; eco-friendly system. rsc.org |
| Nickel (in situ from Ni(cod)₂/dppf) | Allylic alcohols in DMSO | Exclusive formation of N-allylated products; salt-free conditions. researchgate.net |
Mechanistic Aspects of N-Allyl Indole Formation
The mechanism of transition metal-catalyzed N-allylation typically involves the formation of a metal-π-allyl complex. In palladium-catalyzed reactions, the process often starts with the oxidative addition of a Pd(0) species to an allylic substrate (e.g., allylic acetate), forming a Pd(II)-π-allyl intermediate. beilstein-journals.org The indole, often deprotonated by a base to form the more nucleophilic indolide anion, then attacks this complex. The regioselectivity (N- vs. C3-attack) is a critical aspect, influenced by factors like the catalyst, ligands, solvent, and the electronic properties of the indole. rsc.orgbeilstein-journals.org
In iridium-catalyzed allylic amination, the active nucleophiles are believed to be N-centered anions, especially under basic conditions. nih.gov The reaction proceeds through an SN1 mechanism where the formation of an unsymmetrical silyloxyallyl cation can be the rate-determining step in certain systems. nih.gov The mechanism for palladium and Brønsted acid-catalyzed intramolecular N-allylation with alkynes is proposed to involve the formation of a π-allyl palladium species via an allene (B1206475) intermediate, which is then trapped by the indole nitrogen. rsc.org This atom-economical approach avoids the use of a leaving group or an external oxidant. rsc.org
Precise Carboxylic Acid Introduction at the Indole C7 Position
Functionalization of the indole C7 position is notoriously challenging due to the inherent electronic properties of the indole ring, which favor reactions at the C2 and C3 positions of the pyrrole (B145914) moiety. rsc.orgnih.gov Achieving C7-carboxylation requires specialized strategies, most of which rely on directing groups to steer a metal catalyst to the otherwise unreactive C7-H bond.
The direct C-H activation and functionalization of the indole's benzene (B151609) core has emerged as a powerful tool. rsc.orgnih.gov A common strategy involves installing a directing group on the indole nitrogen. This group coordinates to a transition metal, bringing the catalyst into close proximity to the C7-H bond and facilitating its cleavage and subsequent functionalization.
Various directing groups have been developed for this purpose. For example, a phosphinoyl group (P(O)tBu₂) on the nitrogen can direct a palladium catalyst to achieve C7-arylation with arylboronic acids. acs.orgnih.gov Similarly, a pivaloyl group has been used with rhodium catalysts to direct C7-olefination with acrylates. researchgate.net Iridium catalysts, guided by an N-silyl group, can achieve C7-borylation, and the resulting boronate ester can be subsequently oxidized to a hydroxyl group or used in cross-coupling reactions, indirectly leading to other functionalities. nih.govresearchgate.net
Once C7-functionalization is achieved (e.g., arylation, halogenation, or borylation), the introduced group can often be converted to a carboxylic acid. For instance, a C7-bromoindole can undergo metal-halogen exchange followed by quenching with carbon dioxide. A C7-borylated indole can be subjected to palladium-catalyzed carbonylation. A more direct approach, though still in development, would be direct C7-carboxylation via C-H activation. The development of a scalable process for converting CBD to 7-COOH CBD highlights a multi-step sequence involving protection, oxidation, and deprotection to install the carboxylic acid at a specific position, illustrating the complexities that can be involved in such transformations. almacgroup.com
| Directing Group (N1) | Catalyst | Reaction Type | Coupling Partner |
| -P(O)tBu₂ | Palladium(II) | Arylation | Arylboronic acids |
| -Pivaloyl | Rhodium(III) | Olefination/Alkylation | Acrylates, Styrenes |
| -P(tBu)₂ | Rhodium(I) | Arylation | Aryl bromides |
| -Silyl | Iridium | Borylation | B₂pin₂ |
Direct C-H Functionalization Methodologies for C7 Carboxylation
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of functionalized indoles. chim.it However, achieving selectivity at the C7 position of the indole ring is a synthetic challenge due to the inherent reactivity of the C2 and C3 positions. chim.itnih.gov Various strategies have been developed to overcome this challenge, primarily involving the use of directing groups on the indole nitrogen.
Recent progress has been made in the direct C-H functionalization of indoles at the C7-position. researchgate.net One notable strategy involves the installation of a bulky directing group on the nitrogen atom, which can favor metallation and subsequent functionalization at the less sterically hindered C7 position. nih.govacs.org For instance, N-pivaloyl and N-silyl groups have been successfully employed to direct C-H activation to the C7 position. chim.itnih.gov Rhodium and palladium catalysts are often utilized in these transformations. nih.govresearchgate.net
The choice of directing group and catalyst system is critical for achieving high C7 selectivity. For example, rhodium-catalyzed C7-alkenylation of indoles has been achieved using an N-pivaloyl directing group. chim.it Similarly, iridium-catalyzed C7-selective C-H borylation has been accomplished with the aid of an N-silyl directing group. nih.govresearchgate.net These borylated intermediates can then be further functionalized, including through carboxylation, to yield the desired 7-substituted indole.
Furthermore, a reliable method for accessing C7-substituted indoles involves the reduction of the indole to the corresponding indoline, followed by C7-functionalization and subsequent re-oxidation to the indole. nih.gov While effective, this multi-step approach is less direct than C-H activation.
| Catalyst System | Directing Group | Functionalization at C7 | Reference |
| Rhodium | N-pivaloyl | Alkenylation | chim.it |
| Iridium | N-silyl | Borylation | nih.govresearchgate.net |
| Palladium | N-P(O)tBu2 | Arylation | nih.gov |
| Rhodium | N-PR2 | Arylation | nih.gov |
| Ruthenium | Pyrimidine | Acetoxylation | mdpi.com |
Multi-step Synthetic Sequences for 7-Carboxyindole Derivatization
Multi-step synthesis provides a versatile platform for the construction of complex molecules like 7-carboxyindole derivatives. vapourtec.comudel.edu These sequences often involve the initial synthesis of a core indole structure, which is then elaborated through a series of reactions to introduce the desired functional groups at specific positions. savemyexams.comsavemyexams.com
A common strategy begins with a pre-functionalized benzene derivative that already contains a group that will become the C7-carboxylic acid or a precursor to it. This starting material is then used to construct the indole ring through established methods such as the Fischer, Bartoli, or Madelung indole syntheses. ethernet.edu.et
For instance, a synthetic route could commence with an ortho-substituted aniline (B41778) bearing a protected carboxyl group or a nitrile group at the position that will become C7 of the indole. Cyclization to form the indole ring, followed by deprotection or hydrolysis of the nitrile, would then yield the 7-carboxyindole scaffold. Subsequent N-allylation would complete the synthesis of 7-carboxy-N-allylindole.
The development of a scalable, multi-step synthesis for 7-carboxy cannabidiol (B1668261) (7-COOH CBD) highlights the challenges and strategies involved in such processes. almacgroup.com Although not an indole, the synthesis involved protecting group manipulations, controlled oxidations, and purifications that are analogous to the steps required for complex indole derivatives. almacgroup.com This underscores the importance of robust and scalable reaction steps in any multi-step sequence. almacgroup.com
| Starting Material | Key Steps | Target Moiety | Reference |
| Ortho-substituted aniline | Indole ring formation (e.g., Fischer, Bartoli), functional group manipulation | 7-Carboxyindole | ethernet.edu.et |
| Indoline | C7-functionalization, oxidation | C7-substituted indole | nih.gov |
| Indole | Sequential C-H functionalization | Di-substituted indole | rsc.org |
| Cannabidiol (CBD) | Protection, epoxidation, rearrangement, oxidation, deprotection | 7-Carboxy CBD | almacgroup.com |
Integration of Carboxylic Acid Formation with N-Allylation Strategies
One approach involves the N-allylation of a pre-formed 7-carboxyindole or its ester equivalent. The N-allylation of indoles can be achieved under various conditions, often involving the use of an allyl halide or carbonate in the presence of a base. nih.govrsc.orgnih.gov However, the presence of the acidic carboxylic acid group at C7 can complicate this reaction, potentially requiring protection of the carboxyl group prior to N-allylation.
Alternatively, the C7-carboxylation can be performed on an N-allylindole substrate. This approach takes advantage of the directing group strategies for C7-functionalization discussed previously. The allyl group on the nitrogen can potentially influence the electronic properties and reactivity of the indole ring, which must be considered when developing the carboxylation step.
A more convergent approach would involve a one-pot or tandem reaction where both the N-allylation and C7-carboxylation are achieved in a single synthetic operation. While conceptually attractive, such a process would require careful design of the catalyst system and reaction conditions to ensure compatibility and high selectivity for both transformations.
Recent advancements in the N-allylation of indoles have demonstrated high regioselectivity and enantioselectivity using iridium and palladium catalysts. nih.govnih.govrsc.org These methods often tolerate a range of functional groups on the indole ring, suggesting that they could be compatible with a C7-carboxy or ester group. nih.gov For example, iridium-catalyzed N-allylation has been shown to be effective for indoles bearing electron-withdrawing groups at the C2 position, which can electronically mimic the effect of a C7-carboxy group. nih.gov
| Strategy | Description | Key Considerations |
| N-allylation of 7-carboxyindole | The carboxylated indole is synthesized first, followed by the introduction of the allyl group. | Potential need for carboxyl group protection. |
| C7-carboxylation of N-allylindole | The indole nitrogen is first allylated, followed by functionalization at the C7 position. | The allyl group may influence the regioselectivity of the carboxylation. |
| Convergent Synthesis | A one-pot or tandem reaction to achieve both N-allylation and C7-carboxylation. | Requires compatible reaction conditions and catalysts for both transformations. |
Elucidation of Mechanistic Pathways and Reaction Dynamics in 7 Carboxy N Allylindole Synthesis and Transformations
Detailed Mechanistic Investigations of Indole (B1671886) Nucleus Functionalization
The functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry, owing to the prevalence of the indole scaffold in a vast array of natural products and pharmaceuticals. researchgate.netrsc.org The reactivity of indole is characterized by its π-excessive nature, which makes it susceptible to electrophilic substitution. bhu.ac.in The pyrrole (B145914) ring is significantly more electron-rich than the benzene (B151609) ring, directing electrophilic attack primarily to the five-membered ring. bhu.ac.in
Theoretical and experimental studies have elucidated the regioselectivity of these reactions. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. bhu.ac.inresearchgate.net This preference is attributed to the stability of the resulting cationic intermediate (the 3H-indolium cation), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is substituted, electrophilic attack typically occurs at the C2 position. bhu.ac.in
Functionalization at the C7 position, which is part of the benzene ring, is more challenging due to the lower electron density compared to the pyrrole moiety. rsc.orgnih.gov However, achieving C7-functionalization is often crucial for the synthesis of specific biologically active molecules. researchgate.net Strategies to achieve this regioselectivity often involve the use of directing groups attached to the indole nitrogen. nih.govnih.gov These directing groups can chelate to a metal catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation. nih.gov
Density functional theory (DFT) calculations have provided significant insights into the mechanism of rhodium-catalyzed C7-olefination of N-acyl indoles. researchgate.netrsc.orgrsc.org These studies have shown that the greater nucleophilicity of the C7 atom compared to the C2 atom can favor the electrophilic attack of the rhodium center at the C7 position. rsc.orgrsc.org The presence of certain additives can also enhance both the reactivity and selectivity of C7–H functionalization. researchgate.netrsc.orgrsc.org
The following table summarizes the general reactivity of different positions on the indole nucleus towards electrophiles:
| Position | Relative Reactivity | Mechanistic Rationale |
| C3 | Highest | Formation of the most stable cationic intermediate (3H-indolium cation) where charge is delocalized onto nitrogen without disrupting benzene aromaticity. bhu.ac.in |
| C2 | Moderate | Occurs when C3 is blocked. The intermediate is less stable than the 3H-indolium cation. bhu.ac.in |
| N1 | Variable | The N-H proton is slightly acidic and can be removed under basic conditions to form a nucleophilic center. researchgate.net |
| C4-C7 | Lowest | Part of the less electron-rich benzene ring. Functionalization often requires directing groups and metal catalysis. rsc.orgnih.gov |
Mechanistic Studies of N-Allyl Group Incorporation and Rearrangements
The incorporation of an N-allyl group onto the indole nitrogen is a common synthetic transformation. The direct N-alkylation of indoles can be challenging due to the competing C3-alkylation, which is often the kinetically favored pathway. nih.gov To achieve selective N-allylation, strategies often involve the use of a base to deprotonate the indole nitrogen, increasing its nucleophilicity. researchgate.net
Transition metal catalysis has emerged as a powerful tool for regioselective N-allylation. nih.gov For instance, iridium-catalyzed N-allylation of indoles with allylic carbonates has been shown to proceed with high regioselectivity and enantioselectivity. nih.gov The mechanism of these reactions typically involves the formation of a π-allyl metal complex, which is then attacked by the indole nitrogen. The choice of ligand on the metal catalyst can significantly influence the regioselectivity, favoring either the branched or linear product. nih.gov
Once the N-allyl group is installed, it can undergo rearrangements, most notably the Claisen rearrangement. organic-chemistry.orgwikipedia.orgpurechemistry.org The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether is thermally converted to an unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In the context of N-allylindoles, a related thermal rearrangement can occur, leading to C-allylated indoles. This concerted, pericyclic reaction proceeds through a cyclic transition state. wikipedia.orgbyjus.com The reaction is typically intramolecular and can be influenced by solvent polarity. byjus.com
The general mechanism for the Claisen rearrangement involves a concerted bond-breaking and bond-forming process through a six-membered ring transition state. wikipedia.orgbyjus.com
Exploration of Reaction Mechanisms Involving Indole Carboxylic Acid Moieties
The carboxylic acid moiety at the C7 position of the indole nucleus can participate in a variety of chemical transformations, including esterification and decarboxylation.
Esterification: The Fischer esterification is a common method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com The reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through a series of equilibrium steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.comyoutube.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to reform the carbonyl group, now as a protonated ester. masterorganicchemistry.comyoutube.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
Decarboxylation: The removal of the carboxyl group from the indole ring is another important transformation. The ease of decarboxylation of indole carboxylic acids depends on the position of the carboxyl group. Indole-2-carboxylic acids, for instance, can be decarboxylated by heating above their melting point. researchgate.net The mechanism of acidic decarboxylation of indolecarboxylic acids has been studied over a wide range of acidities. nih.gov In concentrated acid, the reaction is proposed to proceed through the initial addition of water to the carboxyl group, forming a hydrated species. This intermediate can then release a protonated carbonic acid upon rate-determining carbon-carbon bond cleavage. nih.gov
For decarboxylation to occur, it often requires the formation of a stabilized intermediate that can accommodate the electrons from the breaking C-C bond. In the case of β-keto acids, decarboxylation proceeds through a cyclic, concerted transition state. masterorganicchemistry.comyoutube.com
Role of Catalysis in Directing Regioselectivity and Stereoselectivity in 7-Carboxy-N-allylindole Synthesis
Catalysis plays a pivotal role in overcoming the inherent reactivity patterns of the indole nucleus to achieve specific regioselective and stereoselective functionalizations required for the synthesis of this compound and its derivatives.
Regioselectivity: As previously mentioned, the C3 position of indole is the most nucleophilic. bhu.ac.in Therefore, achieving functionalization at other positions, such as C7 and N1, often necessitates the use of catalysts. Transition metal catalysts, in conjunction with directing groups on the indole nitrogen, are instrumental in directing reactions to the C7 position. nih.govrsc.org The directing group coordinates to the metal center, bringing the catalyst into close proximity to the C7-H bond and facilitating its activation. nih.gov Various transition metals, including rhodium, palladium, and ruthenium, have been employed for the C-H functionalization of indoles. researchgate.netacs.orgnih.gov The choice of metal, ligand, and reaction conditions can be fine-tuned to achieve the desired regioselectivity. rsc.orgresearchgate.net
For N-allylation, while base catalysis can be used, transition metal catalysts offer a milder and more selective alternative. nih.govresearchgate.net Iridium and palladium catalysts, for example, can promote N-allylation over C-allylation with high selectivity. nih.gov
Stereoselectivity: In the synthesis of chiral molecules, controlling the stereochemistry is paramount. Catalytic asymmetric synthesis provides an efficient means to introduce chirality. In the context of N-allylation, chiral ligands can be used in conjunction with transition metal catalysts to achieve enantioselective reactions. nih.govmdpi.com These chiral catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, iridium catalysts bearing chiral ligands have been successfully used for the enantioselective N-allylation of indoles. nih.gov
The following table provides a summary of catalytic strategies for regioselective and stereoselective indole functionalization:
| Desired Transformation | Catalytic Strategy | Mechanistic Role of Catalyst |
| C7-Functionalization | Transition metal (e.g., Rh, Pd) with a directing group on N1. nih.govrsc.org | The catalyst coordinates to the directing group, facilitating C-H activation at the sterically accessible C7 position. nih.gov |
| N1-Allylation | Transition metal (e.g., Ir, Pd) catalysis. nih.gov | Forms a π-allyl metal complex that is selectively attacked by the indole nitrogen. rsc.org |
| Enantioselective N-Allylation | Transition metal (e.g., Ir) with a chiral ligand. nih.gov | The chiral ligand creates a stereochemically defined environment, leading to the preferential formation of one enantiomer. |
Advanced Spectroscopic and Chromatographic Characterization of 7 Carboxy N Allylindole
Elemental Analysis for Stoichiometric VerificationNo experimental elemental analysis data for 7-carboxy-N-allylindole has been published to confirm its stoichiometric composition.
Due to the absence of this specific data, the generation of a scientifically accurate and detailed article as per the provided outline is not feasible at this time.
Advanced Chemical Transformations and Synthetic Utility of 7 Carboxy N Allylindole
Transformations Involving the Indole (B1671886) Nucleus (e.g., Electrophilic Aromatic Substitutions, Cycloadditions)
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). For N-substituted indoles, these reactions typically occur with high regioselectivity at the C3 position, which is the most nucleophilic site. While specific studies on 7-carboxy-N-allylindole are not extensively detailed, its reactivity is expected to follow the general patterns observed for N-alkylindoles. The presence of the C7-carboxy group, an electron-withdrawing group, may slightly deactivate the benzene (B151609) portion of the indole nucleus, but the pyrrole (B145914) ring remains the primary site of electrophilic attack.
Common electrophilic aromatic substitution reactions applicable to the indole nucleus include:
Vilsmeier-Haack Reaction: Formylation at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Mannich Reaction: Aminomethylation at the C3 position with formaldehyde (B43269) and a secondary amine.
Friedel-Crafts Acylation: Introduction of an acyl group at C3, typically using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, although milder conditions are often required for indoles to prevent polymerization.
Nitration and Halogenation: These reactions also target the C3 position, often requiring carefully controlled conditions to avoid side reactions and oxidation of the indole ring.
Beyond substitution, the indole nucleus can participate in cycloaddition reactions, although this is less common than EAS. The electron-rich double bond between C2 and C3 can react as a dienophile or participate in other pericyclic reactions under specific conditions, leading to the formation of complex polycyclic systems.
Chemical Reactivity and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C7 position offers a reliable handle for a wide array of chemical modifications, significantly enhancing the molecular diversity accessible from this precursor. The reactivity of this group is well-established, allowing for its conversion into numerous other functional groups. msu.edulibretexts.org These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science. nih.gov
Key derivatization reactions of the carboxylic acid moiety include:
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents to form the corresponding ester. Esters are often used as protecting groups or to modify the solubility and electronic properties of the molecule.
Amidation: Coupling with a primary or secondary amine to form an amide bond. This is one of the most common transformations, facilitated by carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comresearchgate.net
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). msu.edu This transformation provides access to 7-hydroxymethyl-N-allylindole derivatives.
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. msu.edu This intermediate can then readily react with various nucleophiles to form esters, amides, and other derivatives.
The following table summarizes potential derivatization strategies for the 7-carboxy group.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | R-OH, H⁺ or coupling agents | Ester (-COOR) |
| Amidation | R₂-NH, EDC or DCC | Amide (-CONR₂) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |
| Decarboxylation | Heat, often with copper catalyst | Hydrogen (-H) |
Exploiting the N-Allyl Group for Further Functionalization and Rearrangement Reactions (e.g., Claisen-type rearrangements, cyclizations)
The N-allyl group is not merely a protecting group but an active participant in a variety of powerful chemical transformations, including pericyclic rearrangements and cyclization reactions.
Claisen-type Rearrangements: The princeton.eduprinceton.edu-sigmatropic rearrangement, known as the Claisen rearrangement, involves the transposition of allyl vinyl ethers. organic-chemistry.orgnih.gov While a direct Claisen rearrangement of this compound is not typical as it lacks the required allyl vinyl ether structure, the N-allyl group can be a precursor to substrates for such reactions. More relevant to this scaffold are related sigmatropic shifts and cyclization pathways.
Intramolecular Cyclizations: A significant application of the N-allyl group on the indole scaffold is its use in intramolecular cyclization reactions. Research on closely related N-allyl-7-haloindole-2-carboxylate derivatives has demonstrated that aryl free radicals generated at the C7 position can trigger intramolecular cyclization. nih.gov In these studies, heating the N-allyl derivatives with radical initiators like AIBN resulted exclusively in a cyclized product via a 6-endo-trig pathway. nih.gov This type of reaction, which fuses a new ring onto the indole structure at the nitrogen and C7 positions, is a powerful strategy for constructing complex polycyclic systems, such as analogues of the potent antitumor antibiotics, the duocarmycins. nih.gov This demonstrates the synthetic potential of the N-allyl group in concert with functionality at the C7 position to build elaborate molecular frameworks.
This compound as a Versatile Precursor in Complex Organic Synthesis
The presence of three distinct and orthogonally reactive functional groups makes this compound a highly versatile precursor for the synthesis of complex target molecules. Each functional group can be addressed selectively to build molecular complexity in a controlled, stepwise manner.
For instance, the carboxylic acid can be converted to an amide, the indole C3 position can undergo electrophilic substitution, and the N-allyl group can be used in a subsequent cyclization or cross-coupling reaction. This strategic utility is exemplified by synthetic efforts toward duocarmycin analogues. nih.gov In this context, a similar N-allyl indole structure was used as a key building block where an intramolecular radical cyclization involving the N-allyl group and the C7 position was the key step to construct the core pyrrolo[3,2,1-ij]quinoline ring system. nih.gov
The synthetic utility can be summarized by considering the sequential or combined reactivity of its components:
Scaffold Elaboration: The carboxylic acid can be used as an anchor point to attach other molecular fragments via stable amide or ester linkages.
Core Modification: The indole nucleus can be functionalized, for example, at the C3 position, to introduce substituents that modulate biological activity or provide further handles for synthesis.
Annulation and Complexity Generation: The N-allyl group can be used to construct new fused-ring systems via cyclization reactions, significantly increasing the structural complexity and rigidity of the final molecule.
This strategic combination of functionalities positions this compound and its derivatives as valuable intermediates in the synthesis of pharmaceuticals, natural product analogues, and other high-value organic compounds.
Future Research Directions and Perspectives on 7 Carboxy N Allylindole in Academic Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of functionalized indoles is a cornerstone of modern organic chemistry. Future research into the synthesis of 7-carboxy-N-allylindole is expected to focus on sustainable and atom-economical approaches.
One promising avenue is the exploration of multicomponent reactions (MCRs). An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been shown to produce a variety of indole (B1671886) derivatives under mild, metal-free conditions using ethanol (B145695) as a solvent. rsc.orgresearchgate.net Adapting such a strategy for the synthesis of this compound could offer a highly efficient and sustainable route from readily available starting materials. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous reagents. researchgate.net
Furthermore, the direct carboxylation of the indole nucleus using carbon dioxide (CO2) as a renewable C1 feedstock presents an attractive, sustainable alternative to traditional methods. europa.eu Research into novel catalytic systems, potentially based on nickel, could enable the direct introduction of the carboxylic acid group at the C-7 position of an N-allylated indole precursor. europa.eu
Flow chemistry also offers a powerful platform for the synthesis of indole derivatives, allowing for rapid reaction optimization, improved safety, and scalability. beilstein-journals.org A continuous-flow process for the synthesis of this compound could streamline its production, making it more accessible for further research and application. beilstein-journals.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Multicomponent Reactions | One-pot synthesis, high atom economy, mild conditions | Efficient, sustainable, rapid access to diverse derivatives |
| Direct CO2 Carboxylation | Utilization of a renewable feedstock, potential for regioselectivity | Green synthesis, direct functionalization |
| Flow Chemistry | Scalability, safety, rapid optimization | On-demand production, process intensification |
Deeper Mechanistic Understanding of Intramolecular Cyclization and Rearrangement Processes
The N-allyl group of this compound is a versatile handle for intramolecular reactions, offering pathways to complex polycyclic structures. A key area for future research will be the detailed mechanistic elucidation of its cyclization and rearrangement processes.
Aryl free-radicals generated at the C-7 position of N-allyl indole-2-carboxylates have been shown to undergo intramolecular cyclization to form pyrrolo[3,2,1-ij]quinoline derivatives. nih.gov This suggests that radical-based cyclizations of this compound could be a fruitful area of investigation, potentially leading to novel heterocyclic systems. nih.gov Future studies could employ computational methods, such as Density Functional Theory (DFT), to model the transition states and intermediates of these radical cyclizations, providing insights into the factors controlling regioselectivity and stereoselectivity. nih.gov
Lewis acid-catalyzed intramolecular cyclizations also present a promising avenue for exploration. rsc.org The interaction of a Lewis acid with the carbonyl group of the carboxylic acid or with the allyl double bond could facilitate novel cyclization pathways, leading to the formation of new ring systems fused to the indole core. Mechanistic studies, including kinetic analysis and in-situ spectroscopic monitoring, will be crucial for understanding the role of the catalyst and optimizing reaction conditions.
| Reaction Type | Potential Products | Key Mechanistic Questions |
| Radical Cyclization | Fused polycyclic indole derivatives | Regioselectivity (e.g., 6-endo vs. 5-exo), influence of the carboxylic acid group |
| Lewis Acid-Catalyzed Cyclization | Novel heterocyclic systems | Role of the Lewis acid, nature of the reactive intermediates |
Development of this compound as a Platform for Novel Chemical Entities and Probes
The bifunctional nature of this compound, with its carboxylic acid and allyl groups, makes it an ideal starting point for the development of novel chemical entities and molecular probes.
The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the synthesis of diverse libraries of compounds for biological screening. For instance, indole-2-carboxamides are known to act as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net The synthesis and biological evaluation of this compound-derived carboxamides could lead to the discovery of new therapeutic agents.
The N-allyl group serves as a handle for bioorthogonal chemistry. It can be readily transformed into a terminal alkyne, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). unimi.it This would allow for the conjugation of this compound derivatives to biomolecules or imaging agents, creating powerful chemical probes for studying biological processes. unimi.itnih.gov The development of photoactivatable probes based on this scaffold could enable the investigation of protein-ligand interactions through photo-affinity labeling. researchgate.net
| Application | Key Functional Group | Potential Utility |
| Drug Discovery | Carboxamide | Allosteric modulators, enzyme inhibitors |
| Chemical Probes | Terminal Alkyne (from N-allyl) | Bioorthogonal labeling, target identification |
| Photo-affinity Labeling | Photoreactive group | Mapping protein binding sites |
Advanced Applications in Materials Science and Interdisciplinary Chemical Research
The unique electronic and structural features of the indole ring suggest that this compound could find applications in materials science. The extended π-system of the indole core, coupled with the potential for polymerization through the allyl group, opens up possibilities for the design of novel organic electronic materials.
Future research could focus on the synthesis of polymers derived from this compound. The carboxylic acid group could be used to tune the solubility and processing characteristics of these materials, as well as to introduce specific functionalities through covalent modification. Such polymers could be investigated for their properties as organic semiconductors, sensors, or components of light-emitting diodes.
In the realm of interdisciplinary research, the ability to functionalize surfaces with this compound derivatives could lead to the development of novel biosensors or functionalized nanoparticles. The carboxylic acid can serve as an anchor for attaching the molecule to metal oxide surfaces, while the allyl group provides a site for further chemical modification.
| Area | Potential Application | Key Molecular Features |
| Organic Electronics | Conducting polymers, organic semiconductors | Conjugated π-system, polymerizable allyl group |
| Surface Chemistry | Functionalized surfaces, biosensors | Carboxylic acid anchor, modifiable allyl group |
| Nanomaterials | Functionalized nanoparticles | Versatile chemical handles for surface modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
